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Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to
pressure overload and various pathological stimuli. While initially adaptive, sustained
hypertrophy can lead to heart failure. AVE 0991, a nonpeptide analog of Angiotensin-(1-7)
[Ang-(1-7)], has emerged as a promising therapeutic agent in preclinical studies for mitigating
cardiac hypertrophy. As a selective agonist for the Mas receptor, AVE 0991 activates a
cardioprotective signaling pathway that counteracts the detrimental effects of the classical
Renin-Angiotensin System (RAS) axis.[1][2][3] This document provides detailed application
notes and protocols for utilizing AVE 0991 in various experimental models of cardiac
hypertrophy.

Mechanism of Action

AVE 0991 exerts its anti-hypertrophic effects by activating the Ang-(1-7)/Mas receptor axis,
which in turn modulates several downstream signaling pathways.[1][3] Key mechanisms
include:

« Inhibition of the TGF-B1/Smad2 Signaling Pathway: AVE 0991 has been shown to attenuate
Angiotensin Il (Ang Il)-induced cardiac hypertrophy by downregulating the expression of
transforming growth factor-beta 1 (TGF-B1) and its downstream mediator, Smad2.[4]
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e Reduction of Oxidative Stress: The compound mitigates pressure overload-induced cardiac
hypertrophy by inhibiting the expression of NADPH oxidase subunits NOX2 and NOX4, key
sources of reactive oxygen species (ROS) in the heart.[5]

 Anti-inflammatory and Anti-fibrotic Effects: AVE 0991 reduces cardiac inflammation, collagen
deposition, and fibrosis, which are critical components of pathological cardiac remodeling.[1]

[2]

e Modulation of the p38 MAPK Pathway: In vascular smooth muscle cells, AVE 0991 has been
shown to inhibit Ang ll-induced proliferation by inducing Heme Oxygenase-1 (HO-1) and
subsequently downregulating the phosphorylation of p38 MAPK.[6]

Signaling Pathways

The signaling cascades initiated by AVE 0991 converge to inhibit pro-hypertrophic and pro-

fibrotic signaling.
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Caption: AVE 0991 activates the Mas receptor to inhibit pro-hypertrophic signaling pathways.
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Quantitative Data Summary

The following tables summarize the quantitative effects of AVE 0991 in various cardiac

hypertrophy models.

Table 1: In Vivo Models of Cardiac Hypertrophy
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Model Species AVE 0991 Dose Duration Key Findings

Reduced left
ventricular
weight,
decreased left
ventricular end-
diastolic
diameter, and
increased

Aortic Banding Mice 20 mg/kg/day 4 weeks ejection fraction.
[5] Also,
significantly
down-regulated
mean myocyte
diameter and
gene expression
of hypertrophic

markers.[5]

Prevented
muscle
hypertrophy and
Isoproterenol- -~ ] collagen fiber
) Rats Not specified Chronic S
induced deposition in the
heart, and
improved cardiac

function.[1][2]

Renovascular Rats Not specified 28 days Reduced

Hypertension collagen
deposition and
thickening of the
heart, decreased
cardiac and renal
inflammation,
and improved
baroreflex

sensitivity and
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blood pressure.

[1](2]

Attenuated
hypertrophy and
increase in
cardiac weight,
and improved
cardiac function.
[2][3] Preserved
systolic function
Myocardial - and red%Jced the
Infarction Rats Not specified Post-Ml synthesis and
deposition of
collagen type |
and H1.[2][3] In
isolated hearts,
AVE 0991
attenuated the
decrease in

systolic tension.

[7]

Produced
antihypertensive
effects and
alleviated
adverse vascular

Ang ll-induced responses.[8]

) Rats 576 ug/kg 2 weeks

Hypertension Decreased
cardiac levels of
inflammatory and
oxidative stress
markers (MCP-1

and CYP-A).[8]

) Reversed right
Chronic Asthma

Mice 1 mg/kg, s.c. During challenge  ventricular
Model

hypertrophy.[9]

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=html&lang=en
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=pdf&lang=en
https://www.scielo.br/j/ramb/a/DGGnS4QKsDtDTpJhNGSYCfw/?format=html&lang=en
https://pubmed.ncbi.nlm.nih.gov/17056670/
https://pubmed.ncbi.nlm.nih.gov/36117326/
https://pubmed.ncbi.nlm.nih.gov/36117326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3799597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Table 2: In Vitro Models of Cardiac Hypertrophy

Model

Cell Type

AVE 0991
Concentration

Key Findings

Ang llI-induced
Cardiomyocyte

Hypertrophy

Neonatal Rat

Cardiomyocytes

107 mol/L and 10—>

mol/L

Significantly inhibited
the Ang ll-induced
increase in protein
content, surface area,
and [*H]leucine
incorporation in a
dose-dependent
manner.[4] Attenuated
the elevated
expression of TGF-1
and Smad2.[4] The
effects were abolished
by the Mas receptor
antagonist A-779.[4]

Ang ll-induced VSMC

Proliferation

Rat Vascular Smooth

Muscle Cells

108 to 10—> mol/L

Dose-dependently
inhibited Ang I1-
induced VSMC
proliferation.[6]
Attenuated reactive
oxygen species (ROS)
production and
phosphorylation of
p38 MAPK.[6]
Increased heme
oxygenase-1 (HO-1)

expression.[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving AVE 0991 in cardiac

hypertrophy models.
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Protocol 1: Aortic Banding-Induced Cardiac Hypertrophy
in Mice

This protocol describes the induction of pressure overload hypertrophy and subsequent
treatment with AVE 0991.
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Aortic Banding Experimental Workflow
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Caption: Workflow for the aortic banding model and AVE 0991 treatment.
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. Animal Model:
Species: C57BL/6 mice, male, 8-10 weeks old.

Acclimatization: House animals for at least one week under standard conditions (12h
light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

. Aortic Banding Surgery:
Anesthetize the mouse (e.g., isoflurane).
Perform a thoracotomy to expose the aortic arch.

Ligate the transverse aorta between the innominate and left common carotid arteries with a
suture (e.g., 7-0 silk) tied around the aorta and a blunted 27-gauge needle.

Remove the needle to create a constriction of a defined diameter.
Close the chest and allow the animal to recover.

A sham operation should be performed in a control group, following the same procedure
without tightening the suture.

. AVE 0991 Administration:
Dosage: 20 mg/kg/day.[5]
Route: Oral gavage or subcutaneous injection.
Duration: Begin administration shortly after surgery and continue for 4 weeks.[5]
Vehicle Control: Administer the vehicle solution to the control and sham groups.
. Assessment of Cardiac Hypertrophy:

Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the
study to assess cardiac function and dimensions (e.g., left ventricular internal dimension,
ejection fraction).
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e Hemodynamic Measurements: At the end of the study, measure left ventricular pressure
using a catheter.

» Gravimetric Analysis: Euthanize the animals, excise the hearts, and measure the heart
weight to body weight ratio (HW/BW) and left ventricular weight to body weight ratio
(LVW/BW).

o Histology: Fix the heart tissue in formalin, embed in paraffin, and section. Stain with
Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and with
Masson's trichrome or Picrosirius red to assess fibrosis.

o Gene and Protein Expression: Analyze the expression of hypertrophic markers (e.g., ANP,
BNP, B-MHC) and signaling molecules (e.g., NOX2, NOX4) using gqRT-PCR and Western
blotting.

Protocol 2: Angiotensin Ill-induced Hypertrophy in
Neonatal Rat Cardiomyocytes

This protocol details the in vitro induction of cardiomyocyte hypertrophy and treatment with AVE
0991.
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In Vitro Hypertrophy Workflow

Isolate & Culture
Neonatal Rat
Cardiomyocytes

Pre-treat with
AVE 0991

(10-7 M, 105 M)

Induce Hypertrophy
with Angiotensin Il
(106 M)

v

Incubate for
Specified Duration

Analyze Hypertrophic

Markers

Click to download full resolution via product page

Caption: Workflow for in vitro cardiomyocyte hypertrophy studies with AVE 0991.
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1. Cell Culture:
« |solate ventricular cardiomyocytes from 1-2 day old Sprague-Dawley rat pups.

» Plate the cells on collagen-coated dishes and culture in DMEM/F12 medium supplemented
with fetal bovine serum (FBS) and antibiotics.

o After 24-48 hours, replace the medium with serum-free medium for synchronization.
2. Treatment:

o Pre-treatment: Pre-treat the cardiomyocytes with AVE 0991 at various concentrations (e.g.,
10-7 M and 10—> M) for a specified period (e.g., 30 minutes).[4]

« Induction: Add Angiotensin Il (Ang Il) at a final concentration of 10-¢ M to induce
hypertrophy.[4]

e Controls: Include a vehicle control group, an Ang Il only group, and AVE 0991 only groups.
To confirm the mechanism, a group pre-treated with the Mas receptor antagonist A-779 (10-°
M) before AVE 0991 and Ang Il can be included.[4]

¢ |ncubation: Incubate the cells for 24-48 hours.
3. Assessment of Hypertrophy:

o Cell Size Measurement: Fix the cells and stain with a fluorescent dye (e.g., phalloidin for F-
actin). Capture images using fluorescence microscopy and measure the cell surface area
using image analysis software.

e Protein Synthesis: Measure the rate of protein synthesis by [3H]leucine incorporation. Add
[3H]leucine to the culture medium during the last few hours of incubation and measure the
radioactivity in the protein fraction.

e Gene and Protein Expression: Analyze the expression of hypertrophic markers (e.g., ANP,
BNP) and signaling molecules (e.g., TGF-B1, Smad2) by gqRT-PCR and Western blotting.

Conclusion
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AVE 0991 demonstrates significant potential in attenuating cardiac hypertrophy in various
preclinical models. Its mechanism of action, centered on the activation of the protective Ang-(1-
7)/Mas receptor axis, offers a promising therapeutic strategy. The protocols and data presented
here provide a comprehensive guide for researchers investigating the cardioprotective effects
of AVE 0991. Further research is warranted to translate these promising preclinical findings into
clinical applications for the treatment of hypertrophic heart disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10800321#application-of-ave-0991-in-cardiac-
hypertrophy-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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